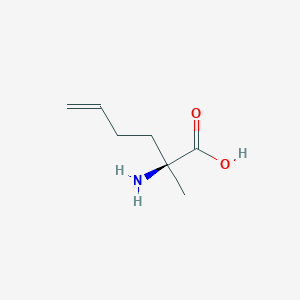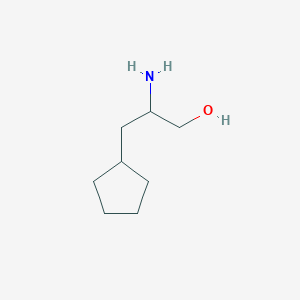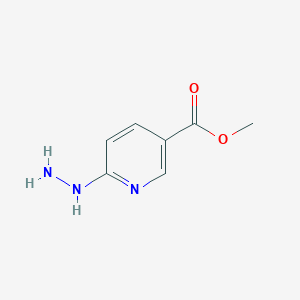![molecular formula C6H5N7 B1527138 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 1338494-66-8](/img/structure/B1527138.png)
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H5N7. It belongs to the class of triazolo-pyrimidines, which are known for their diverse biological and chemical properties
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antitumor properties.
Medicine: It has been investigated for its use in treating diseases such as Alzheimer's and insomnia.
Industry: Its derivatives can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, and adenosine antagonists .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of various enzymes . The specificity of these inhibitors is often attributed to the selective binding at a given site in the target system .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biological pathways depending on their specific targets .
Pharmacokinetics
The molecular formula of 2-(azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine is c6h5n7, with an average mass of 175151 Da and a monoisotopic mass of 175060638 Da . These properties can influence the compound’s bioavailability.
Result of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can have various biological activities, including anticancer, antimicrobial, anti-tubercular activities, and more .
Biochemische Analyse
Biochemical Properties
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of several key enzymes, including Janus kinase 1 and Janus kinase 2 . By inhibiting these enzymes, 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, this compound has been found to interact with proteins involved in the regulation of gene expression, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been reported to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . Additionally, this compound can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types .
Molecular Mechanism
At the molecular level, 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, thereby inhibiting their activity . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Furthermore, 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to induce changes in the conformation of target proteins, which can affect their function and stability .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine in laboratory settings have been extensively studied. This compound is known to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the azidomethyl group, resulting in reduced efficacy . In in vitro and in vivo studies, the long-term effects of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to active metabolites . These metabolites can further interact with cellular targets, modulating metabolic flux and altering metabolite levels . The involvement of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine in these pathways highlights its potential as a tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . Additionally, the interaction of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine with transport proteins can influence its localization and distribution within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method, developed by Liu and coworkers in 2022, utilizes a mechanochemical approach to obtain the desired compound[{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic route, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Vergleich Mit ähnlichen Verbindungen
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine is similar to other triazolo-pyrimidines, such as [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives These compounds share structural similarities but may differ in their biological activities and applications
Eigenschaften
IUPAC Name |
2-(azidomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7/c7-12-9-4-5-10-6-8-2-1-3-13(6)11-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZBVKFASNVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN=[N+]=[N-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229683 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-66-8 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


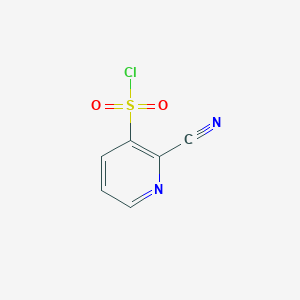
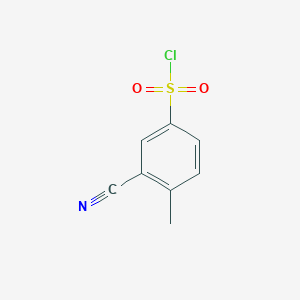




![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)

